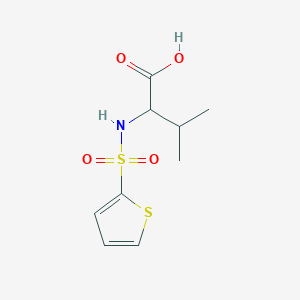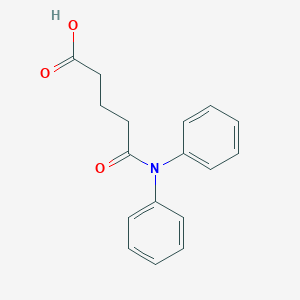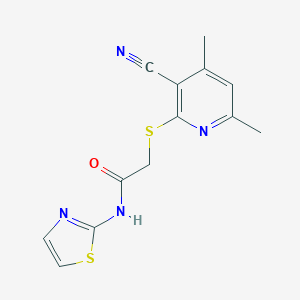![molecular formula C14H19NO4 B510365 5-[(4-メトキシフェニル)アミノ]-3,3-ジメチル-5-オキソペンタン酸 CAS No. 736970-68-6](/img/structure/B510365.png)
5-[(4-メトキシフェニル)アミノ]-3,3-ジメチル-5-オキソペンタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid is an organic compound that features a methoxyphenyl group attached to an amino group, which is further connected to a dimethyl-oxopentanoic acid structure
科学的研究の応用
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 3,3-dimethylglutaric anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.
Procedure: The 4-methoxyaniline is reacted with 3,3-dimethylglutaric anhydride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(4-Hydroxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid.
Reduction: Formation of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-hydroxypentanoic acid
- 5-[(4-Hydroxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- 4-[(4-Methoxyphenyl)amino]benzoic acid
Uniqueness
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides specific interactions with biological targets, while the dimethyl-oxopentanoic acid structure offers stability and reactivity in various chemical reactions.
特性
IUPAC Name |
5-(4-methoxyanilino)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,9-13(17)18)8-12(16)15-10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMSFCXZKTLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)

![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)
![ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate](/img/structure/B510371.png)

![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)
